molecular formula C7H11Cl2NO B14597852 3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one CAS No. 61213-08-9

3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one

Cat. No.: B14597852
CAS No.: 61213-08-9
M. Wt: 196.07 g/mol
InChI Key: XMUWXMNHFJSYSU-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable pyrrolidinone derivative under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is unique due to the presence of both chloro and chloromethyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

CAS No.

61213-08-9

Molecular Formula

C7H11Cl2NO

Molecular Weight

196.07 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one

InChI

InChI=1S/C7H11Cl2NO/c1-2-10-4-5(3-8)6(9)7(10)11/h5-6H,2-4H2,1H3

InChI Key

XMUWXMNHFJSYSU-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(C1=O)Cl)CCl

Origin of Product

United States

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